Diastereomeric Differentiation: Structural Identity vs. Julibroside J9
Julibroside J1 is explicitly defined by its (6R)-stereochemistry at the C-6 monoterpene junction. This differentiates it structurally from its diastereomer, Julibroside J9, which possesses the (6S)-configuration [1]. The structural revision and differentiation were confirmed via chemical and spectral evidence, including 2D-NMR. Precise stereochemistry is a non-negotiable quality attribute, as the (6R)- and (6S)-isomers are distinct chemical entities, not interchangeable. A comparison of the reported 1H and 13C spectra demonstrates the necessity of spectroscopic fingerprinting for identity confirmation and prevention of isomer contamination, which is a critical procurement parameter for studies requiring a specific diastereomer.
| Evidence Dimension | Chemical structure / stereochemistry |
|---|---|
| Target Compound Data | 3-O-[β-D-xylopyranosyl-(1→2)-α-L-arabinopyranosyl-(1→6)-β-D-glucopyranosyl]-21-O-{(6S)-2-trans-2-hydroxymethyl-6-methyl-6-O-[4-O-((6R)-2-trans-2,6-dimethyl-6-O-(β-D-quinovopyranosyl)-2,7-octadienoyl)-β-D-quinovopyranosyl]-2,7-octadienoyl}acacic acid-28-O-... ester |
| Comparator Or Baseline | Julibroside J9: identical core but (6S)-configuration at the MT'-quinovopyranosyl junction |
| Quantified Difference | Single chiral center inversion (R vs. S); chemical formula and MW remain identical |
| Conditions | Structures assigned by 1D/2D NMR (COSY, TOCSY, HMBC, HMQC-COSY, HMQC-TOCSY, NOESY) in C5D5N; alkaline hydrolysis and GC analysis of sugar derivatives |
Why This Matters
For any study where biological activity is stereospecific, procurement of the wrong diastereomer will invalidate results; analytical certification of the (6R)-configuration is essential for experimental reproducibility.
- [1] Zou, K., Zhao, Y., Tu, G., Cui, J., Jia, Z., & Zhang, R. (2000). Two diastereomeric saponins with cytotoxic activity from Albizia julibrissin. Carbohydrate Research, 324(3), 182-188. View Source
